(2,5-Dimethyl-3,4-dihydro-2H-pyran-2-yl)methyl but-2-enoate
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Overview
Description
(2,5-Dimethyl-3,4-dihydro-2H-pyran-2-yl)methyl but-2-enoate is an organic compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by the presence of a pyran ring substituted with dimethyl groups and a but-2-enoate ester functional group. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-3,4-dihydro-2H-pyran-2-yl)methyl but-2-enoate typically involves the reaction of 2,5-dimethyl-3,4-dihydro-2H-pyran with but-2-enoic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts for the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethyl-3,4-dihydro-2H-pyran-2-yl)methyl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of esters or amides.
Scientific Research Applications
(2,5-Dimethyl-3,4-dihydro-2H-pyran-2-yl)methyl but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,5-Dimethyl-3,4-dihydro-2H-pyran-2-yl)methyl but-2-enoate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active pyran derivative, which can then participate in further chemical or biological processes. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or as a precursor in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative without the ester functional group.
2,5-Dimethyl-3,4-dihydro-2H-pyran: Similar structure but lacks the but-2-enoate ester group.
But-2-enoic acid esters: Compounds with similar ester functional groups but different core structures.
Uniqueness
(2,5-Dimethyl-3,4-dihydro-2H-pyran-2-yl)methyl but-2-enoate is unique due to the combination of the pyran ring and the but-2-enoate ester group. This unique structure imparts specific reactivity and properties that are not observed in simpler pyran derivatives or other esters. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
62365-05-3 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(2,5-dimethyl-3,4-dihydropyran-2-yl)methyl but-2-enoate |
InChI |
InChI=1S/C12H18O3/c1-4-5-11(13)14-9-12(3)7-6-10(2)8-15-12/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
ICQZJDRTXNDXSP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)OCC1(CCC(=CO1)C)C |
Origin of Product |
United States |
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